N-[(2,5-dimethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride
Description
N-[(2,5-dimethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine hydrochloride (CAS: 1856033-56-1) is a pyrazole-derived organic compound with the molecular formula C₁₂H₁₉ClFN₅ and a molecular weight of 287.76 g/mol . Its structure features two pyrazole rings: one substituted with methyl groups at the 2- and 5-positions, linked via a methylene bridge to a second pyrazole ring bearing a 2-fluoroethyl group and a methyl substituent. The hydrochloride salt form enhances solubility and stability, a common pharmaceutical formulation strategy .
Properties
Molecular Formula |
C11H18ClN5 |
|---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-8-5-10(15(3)13-8)7-12-11-6-9(2)14-16(11)4;/h5-6,12H,7H2,1-4H3;1H |
InChI Key |
HAGFWZRLXMDDID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNC2=CC(=NN2C)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Halomethylpyrazoles
The most common method involves alkylating 2,5-dimethylpyrazol-3-amine with a halomethylpyrazole derivative, such as 3-(chloromethyl)-2,5-dimethylpyrazole. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic methylene carbon adjacent to the halogen.
Reaction Conditions :
- Solvent : Ethanol or methanol, chosen for their polarity and ability to dissolve both reactants.
- Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the amine and enhance nucleophilicity.
- Temperature : Reflux conditions (70–80°C) for 12–24 hours.
Example Protocol :
- Dissolve 2,5-dimethylpyrazol-3-amine (1 eq) and 3-(chloromethyl)-2,5-dimethylpyrazole (1.2 eq) in ethanol.
- Add K₂CO₃ (2 eq) and reflux at 78°C for 18 hours.
- Filter to remove salts, concentrate under vacuum, and precipitate the product using diethyl ether.
- Convert to the hydrochloride salt by treating with HCl gas in anhydrous ether.
Outcomes :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–75% | |
| Purity (HPLC) | ≥95% | |
| Scalability | Lab-scale (1–100 g) |
Reductive Amination
An alternative route employs reductive amination between 2,5-dimethylpyrazole-3-carbaldehyde and 2,5-dimethylpyrazol-3-amine. This method avoids halogenated intermediates, reducing by-product formation.
Reaction Conditions :
- Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6.
- Temperature : Room temperature (20–25°C) for 24 hours.
Mechanism :
- The aldehyde and amine form an imine intermediate.
- NaBH₃CN selectively reduces the imine to a secondary amine.
Outcomes :
| Parameter | Value | Source |
|---|---|---|
| Yield | 55–60% | |
| Purity (HPLC) | 90–92% |
Condensation Reactions
Mannich-Type Condensation
This method constructs the methylene bridge between two pyrazole rings using formaldehyde and ammonium chloride.
Protocol :
- React 2,5-dimethylpyrazole (2 eq) with formaldehyde (1.1 eq) and ammonium chloride (1 eq) in acetic acid.
- Heat at 60°C for 8 hours.
- Neutralize with NaOH, extract with dichloromethane, and purify via column chromatography.
Advantages :
- Avoids halogenated reagents.
- Single-step synthesis of the bis-pyrazole framework.
Limitations :
- Lower yield (50–55%) due to competing polymerization of formaldehyde.
Multi-Step Synthesis Approaches
Sequential Alkylation and Quaternization
Industrial-scale production often uses a two-step process:
- Alkylation : React 2,5-dimethylpyrazol-3-amine with 3-(bromomethyl)-2,5-dimethylpyrazole in acetonitrile at 50°C.
- Quaternization : Treat the product with HCl gas to form the hydrochloride salt.
Optimization Insights :
- Solvent Choice : Acetonitrile increases reaction rate compared to ethanol (reaction completes in 6 vs. 18 hours).
- Catalyst : Tetrabutylammonium bromide (TBAB) improves phase transfer in biphasic systems.
Industrial Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 80–85% | |
| Throughput | 10–50 kg/batch |
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Halomethyl Alkylation | 68–75 | ≥95 | Lab-scale | Moderate |
| Reductive Amination | 55–60 | 90–92 | Lab-scale | High |
| Mannich Condensation | 50–55 | 85–88 | Pilot-scale | Low |
| Industrial Alkylation | 80–85 | ≥97 | Industrial | High |
Key Findings :
- Halomethyl Alkylation balances yield and purity for research purposes.
- Industrial Alkylation excels in scalability and cost-effectiveness, making it preferable for bulk production.
- Mannich Condensation is less efficient but valuable for halogen-free synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Substitution: It can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It shows promise as an enzyme inhibitor and may modulate enzymatic activity critical for drug development.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For example, studies have shown that compounds similar to N-[(2,5-dimethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine can induce apoptosis and inhibit proliferation in cancer cells. The following table summarizes findings on related compounds tested against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |
| Ethyl derivatives | A549 | 26 |
| 1-(2′-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole | NCI-H460 | 0.95 |
These studies highlight the potential of pyrazole derivatives in targeting specific pathways involved in cancer progression .
Anti-inflammatory Properties
In addition to anticancer effects, pyrazole derivatives are recognized for their anti-inflammatory properties. They have been shown to inhibit cyclooxygenase (COX) enzymes, which are vital in the inflammatory response. This inhibition suggests potential therapeutic applications for treating inflammatory diseases .
Case Studies
Case Study 1: Anticancer Activity
A study conducted on a series of pyrazole derivatives demonstrated that certain compounds exhibited significant cytotoxicity against Hep-2 and P815 cancer cell lines. The IC50 values were notably low, indicating strong potential for these compounds as anticancer agents .
Case Study 2: COX Inhibition
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives showed that they effectively inhibited COX enzymes. This inhibition was quantified through various assays that measured enzyme activity before and after treatment with the compounds .
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole derivatives exhibit diverse applications depending on their substituents and functional groups. Below is a comparative analysis of the target compound with related analogs:
Structural Analogues: Bis-Pyrazole Derivatives
- N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]-amines and N,N-bis[(1,5-dimethylpyrazol-3-yl)methyl]-amines :
- Key Differences :
- These ligands lack fluorine substituents and hydrochloride salt forms.
- They feature bis-pyrazole motifs optimized for six-electron donation to metal ions (e.g., Cu²⁺, Cd²⁺), unlike the target compound, which has a monoamine linkage and a fluoroethyl group.
Functional Analogues: Hydrochloride Salts of Pharmaceuticals
- Ropinirole hydrochloride (indole-derived dopamine agonist) , amitriptyline hydrochloride (tricyclic antidepressant) , and memantine hydrochloride (NMDA receptor antagonist) :


- Key Differences :
- These drugs incorporate non-pyrazole heterocycles (e.g., indole, bicyclic amines), whereas the target compound relies on pyrazole rings.
- The 2-fluoroethyl group in the target compound may enhance metabolic stability or binding affinity compared to non-fluorinated analogs . Shared Features: Hydrochloride salts improve aqueous solubility, a critical factor in drug formulation .
Tabulated Comparison of Key Properties
Research Implications and Gaps
- Structural Uniqueness : The 2-fluoroethyl group in the target compound is a distinguishing feature absent in most pyrazole analogs, warranting further study on its role in bioactivity or stability .
- Synthetic Challenges : Unlike methyl pyrazolyl acetates (synthesized in >70% yields ), the target compound’s synthesis pathway and scalability remain uncharacterized in the provided evidence.
- Pharmacological Potential: While hydrochloride salts of pyrazoles are rare in clinical use (cf. indole- or amine-based drugs ), the target compound’s structural complexity suggests untapped therapeutic avenues.
Biological Activity
N-[(2,5-dimethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 1856033-56-1 |
| Molecular Formula | C₁₂H₁₉ClN₅ |
| Molecular Weight | 287.76 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity Overview
This compound has been studied for its anti-inflammatory and anticancer properties. Pyrazole derivatives are known for their diverse biological activities, including inhibition of various cancer cell lines and modulation of enzymatic pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:
- Cell Line Studies : The compound was evaluated against several cancer cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (glioma). Results indicated significant cytotoxicity with IC50 values ranging from 3.79 µM to 42.30 µM across different cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 3.79 |
| NCI-H460 | 12.50 |
| SF-268 | 42.30 |
The mechanism through which N-[(2,5-dimethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine exerts its effects involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, preventing substrate interaction and subsequent catalysis.
- Cell Cycle Modulation : Studies using flow cytometry have shown that compounds with similar structures induce apoptosis in cancer cells by disrupting the cell cycle .
Case Studies
Several research articles have documented the biological activity of pyrazole derivatives:
-
Cytotoxic Effects : A study reported that certain pyrazole derivatives exhibited cytotoxic effects against cervix and colon cancer cell lines with IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU) .
- For example, one derivative demonstrated an IC50 of 5.13 µM against C6 glioma cells, outperforming 5-FU (IC50 = 8.34 µM).
- In Vivo Studies : Additional research has explored the in vivo efficacy of related compounds in animal models, showing promising results in tumor reduction and survival rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


